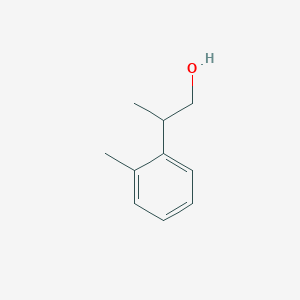

2-(2-Methylphenyl)propan-1-ol

Description

Contextual Significance in Organic Chemistry

The significance of 2-(2-Methylphenyl)propan-1-ol in organic chemistry is best understood through the lens of its structural motifs: a primary alcohol and a chiral center at the carbon bearing the aryl group. Primary alcohols are foundational functional groups, serving as versatile precursors for a wide array of chemical transformations, including oxidation to aldehydes and carboxylic acids, and esterification.

The presence of a methyl group on the phenyl ring at the ortho position introduces steric hindrance that can influence the reactivity of the alcohol and the aromatic ring. This steric shielding can be exploited in regioselective reactions. Furthermore, the chiral center at the C2 position makes this compound a valuable target for studies in asymmetric synthesis, where the controlled formation of a specific enantiomer is crucial, particularly in the development of pharmaceuticals and other biologically active molecules.

Scope of Academic Inquiry Related to this compound

Academic investigation into this compound and its analogs primarily revolves around their synthesis and their utility as building blocks for more complex molecules. Research in this area often explores various synthetic methodologies to achieve high yields and enantioselectivity.

Key areas of academic inquiry include:

Stereoselective Synthesis: A significant portion of research on related 2-aryl-1-propanols focuses on developing catalytic methods for their enantioselective synthesis. This often involves the use of chiral catalysts in reactions such as the asymmetric hydrogenation of corresponding ketones or the kinetic resolution of racemic mixtures.

Reaction Mechanisms: The steric and electronic effects of the ortho-methyl group on the reaction rates and pathways of the alcohol and aromatic ring are of academic interest.

Intermediate for Complex Molecules: Like its isomer 2-phenyl-1-propanol, which is a known fragrance ingredient and synthetic intermediate, this compound is studied as a potential precursor for the synthesis of more complex organic structures.

Overview of Advanced Research Themes for this compound

Advanced research concerning this compound and its class of compounds is centered on enhancing synthetic efficiency and exploring novel applications.

Prominent advanced research themes include:

Asymmetric Catalysis: The development of novel and more efficient chiral catalysts for the asymmetric synthesis of 2-aryl-1-propanols remains a vibrant area of research. This includes the design of new ligands for metal-based catalysts and the exploration of organocatalysis.

Biocatalysis: The use of enzymes to catalyze the synthesis of enantiomerically pure this compound represents a green and highly selective alternative to traditional chemical methods.

Materials Science: Aryl-alcohols can serve as monomers or building blocks for polymers and other materials. Research may explore the incorporation of the 2-(2-methylphenyl)propyl moiety into polymer backbones to tune the material's physical and chemical properties.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 62835-97-6 |

| Appearance | Data not widely available, likely a liquid or low-melting solid |

| Boiling Point | Data not widely available |

| Melting Point | Data not widely available |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents |

Synthetic Approaches

| Reaction Type | Reactants | Reagents and Conditions | Product |

| Grignard Reaction purdue.edulibretexts.org | 2-Methylbenzaldehyde (B42018), Ethylmagnesium bromide wikipedia.org | Diethyl ether, followed by acidic workup | This compound |

| Catalytic Hydrogenation researchgate.netmdpi.com | 2-(2-Methylphenyl)propanal (B6148197) | H2, Catalyst (e.g., Raney Nickel, Palladium) | This compound |

| Reduction of Ester | Methyl 2-(2-methylphenyl)propanoate | Strong reducing agent (e.g., LiAlH4) | This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-(2-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9,11H,7H2,1-2H3 |

InChI Key |

FXHMWNFNIMXBJK-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(C)CO |

Canonical SMILES |

CC1=CC=CC=C1C(C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methylphenyl Propan 1 Ol and Its Stereoisomers

Conventional Chemical Synthesis Routes for 2-(2-Methylphenyl)propan-1-ol

Conventional synthesis provides reliable and scalable methods for producing racemic this compound. These routes typically involve the manipulation of carbonyl functional groups through reduction, organometallic addition, or catalytic hydrogenation.

Reduction of Carbonyl Precursors (e.g., Ketones, Aldehydes)

The reduction of carbonyl compounds is a fundamental method for synthesizing alcohols. pressbooks.pub For the preparation of a primary alcohol like this compound, the corresponding aldehyde, 2-(2-methylphenyl)propanal (B6148197), serves as the direct precursor. This transformation is readily achieved using metal hydride reducing agents.

Commonly employed reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org NaBH₄ is a milder, more selective reagent often used in alcoholic solvents like methanol (B129727) or ethanol, which is capable of reducing aldehydes and ketones. libretexts.org LiAlH₄ is a significantly more powerful reducing agent that reacts vigorously with protic solvents and requires anhydrous conditions, typically using ethers like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmdpi.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during a workup step (often with water or dilute acid) to yield the final alcohol. libretexts.org

Reaction Scheme: Reduction of 2-(2-methylphenyl)propanal

| Precursor | Reducing Agent | Typical Solvent | Product |

| 2-(2-methylphenyl)propanal | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 2-(2-methylphenyl)propanal | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | This compound |

Grignard Reaction Pathways Utilizing Substituted Phenyl Reagents and Aldehydes

Grignard reactions are a cornerstone of carbon-carbon bond formation and offer a versatile route to alcohols. mnstate.eduyoutube.com To synthesize this compound, two primary Grignard pathways are feasible. The choice of reactants determines the specific bond being formed.

Pathway A: This approach involves the reaction of an isopropylmagnesium halide (e.g., isopropylmagnesium bromide) with 2-methylbenzaldehyde (B42018). The nucleophilic isopropyl group of the Grignard reagent attacks the carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the intermediate alkoxide to yield the secondary alcohol, 1-(2-methylphenyl)-2-methylpropan-1-ol, which is an isomer of the target compound. To obtain the target primary alcohol, one would need to react a Grignard reagent with an appropriate epoxide or use a different carbonyl compound like formaldehyde (B43269). For instance, reacting 2-methylbenzylmagnesium bromide with acetaldehyde (B116499) would lead to 1-(2-methylphenyl)propan-2-ol, another isomer. A more direct route to the target involves reacting (2-methylphenyl)ethylmagnesium bromide with formaldehyde.

Pathway B: A more direct conceptual route involves reacting 2-methylphenylmagnesium bromide with isobutyraldehyde (B47883) (2-methylpropanal). However, this again leads to a secondary alcohol isomer, 2-methyl-1-(2-methylphenyl)propan-1-ol. google.com The synthesis of a primary alcohol like this compound via a Grignard reaction necessitates the use of formaldehyde as the carbonyl component. study.com Therefore, the reaction would be between a (1-(2-methylphenyl)ethyl)magnesium halide and formaldehyde.

The general mechanism involves the nucleophilic addition of the carbanionic part of the Grignard reagent to the carbonyl carbon. pressbooks.pub The reaction must be conducted under anhydrous conditions, typically in an ether solvent, to prevent the highly basic Grignard reagent from being quenched by protons. mnstate.edu

Catalytic Hydrogenation of Related Isobutyrophenones

Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of various functional groups. tcichemicals.comyoutube.com While the direct hydrogenation of an aldehyde (2-(2-methylphenyl)propanal) is possible, this section considers the reduction of the related ketone, 2-methyl-1-(2-methylphenyl)propan-1-one (B3022887) (a substituted isobutyrophenone). Hydrogenation of this ketone would yield the corresponding secondary alcohol, not the target primary alcohol.

To obtain the target primary alcohol, this compound, the appropriate precursor for catalytic hydrogenation would be 2-(2-methylphenyl)propanal or an unsaturated analog like 2-(2-methylphenyl)propenal. The process involves the addition of molecular hydrogen (H₂) across the C=O double bond in the presence of a metal catalyst. khanacademy.org

Commonly used heterogeneous catalysts include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on materials like carbon (C) or calcium carbonate (CaCO₃). youtube.comscispace.com The reaction involves the adsorption of both the hydrogen gas and the carbonyl compound onto the catalyst surface, where the bond in the H₂ molecule is broken. The hydrogen atoms are then added to the carbonyl group, typically from the same side (syn-addition). youtube.comkhanacademy.org This method is generally clean and efficient, with water often being the only byproduct if any side reactions occur.

| Substrate | Catalyst | Hydrogen Source | Product |

| 2-(2-methylphenyl)propanal | Pd/C, PtO₂, Raney Ni | H₂ (gas) | This compound |

| 2-(2-methylphenyl)propenal | Pd/C | H₂ (gas) | This compound |

| Note: Hydrogenation of the alkene double bond occurs concurrently. |

Enantioselective Synthesis Strategies for Chiral this compound Analogs

Accessing enantiomerically pure forms of chiral alcohols is crucial for applications in pharmaceuticals and materials science. Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally benign approach to resolve racemic mixtures. nih.gov

Biocatalytic Resolution Techniques (e.g., Lipase-Mediated Kinetic Resolution)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation. Lipases are widely used enzymes for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity, stability in organic solvents, and lack of a need for cofactors. nih.gov

The most common strategy for resolving a racemic alcohol like this compound is through lipase-catalyzed transesterification (or acylation). In this process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, in a non-aqueous solvent. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture contains one enantiomer as an ester and the other as the original alcohol, which can then be separated by standard techniques like chromatography.

Lipases such as Candida antarctica lipase B (CALB), Pseudomonas fluorescens lipase, and Burkholderia cepacia lipase have demonstrated high efficacy in resolving various arylpropanol derivatives. mdpi.comkist.re.kr The efficiency of the resolution is quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. High E-values (typically >100) are desirable for achieving high enantiomeric excess (ee) for both the product and the remaining substrate at around 50% conversion. mdpi.com

Illustrative Data from Lipase-Catalyzed Resolution of Aryl Alcohols

| Lipase Source | Substrate | Acyl Donor | Solvent | Product (ee%) | Unreacted Alcohol (ee%) | Conversion (c%) | E-value |

| Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-ol | - | Phosphate Buffer | (S)-Acetate (>99%) | (R)-Alcohol (>99%) | ~50% | >200 |

| Aspergillus oryzae (AOL) | rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol | Propionic Anhydride | Toluene | R-(+)-ester | S-(-)-alcohol | 58% | 27 ± 1 |

Data adapted from studies on analogous compounds to illustrate typical results. mdpi.comkist.re.kr

An alternative and complementary strategy to enzymatic acylation is the enzymatic hydrolysis of a racemic ester. mdpi.com In this approach, racemic 2-(2-methylphenyl)propyl acetate (or another ester) is subjected to hydrolysis in an aqueous buffer system, often with a co-solvent to improve solubility. The lipase selectively hydrolyzes one of the ester enantiomers to the corresponding alcohol, while leaving the other ester enantiomer untouched.

This method results in a mixture of one alcohol enantiomer and the unreacted ester enantiomer, which can then be separated. Lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have proven effective in the hydrolytic resolution of aryloxy-propan-2-yl acetates, achieving excellent enantioselectivity. mdpi.com The choice between acylation and hydrolysis often depends on the substrate, enzyme availability, and desired final product (the alcohol or the ester). Molecular docking studies can sometimes be used to predict which enantiomer will be preferentially hydrolyzed, corroborating experimental findings. mdpi.com

Enzymatic Transesterification Processes

Enzymatic kinetic resolution via transesterification is a powerful and environmentally benign method for separating enantiomers of racemic alcohols. This technique utilizes lipases, which are highly stereoselective enzymes, to catalyze the acylation of one enantiomer of the alcohol at a much faster rate than the other. The result is a mixture of an acylated alcohol (ester) and the unreacted, enantiomerically enriched alcohol, which can then be separated.

The efficiency of such a resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (typically >100) are desirable for achieving high enantiomeric excess (ee) for both the product and the remaining substrate at approximately 50% conversion.

Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and Pseudomonas fluorescens lipase (Amano Lipase AK) are commonly employed. mdpi.commdpi.com The choice of acyl donor and solvent is crucial for optimizing both reaction rate and enantioselectivity. Vinyl acetate is a frequent choice as an acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible.

For the resolution of racemic this compound, a typical procedure would involve dissolving the alcohol in an organic solvent (e.g., hexane, tetrahydrofuran), adding a lipase and an acyl donor, and monitoring the reaction until near 50% conversion is reached. Research on structurally similar aryl alcohols, such as 2-ethylhexan-1-ol, has shown that lipases from Pseudomonas sp. can exhibit extremely high enantioselectivity (E ≈ 750), allowing for the isolation of both enantiomers in high yields and optical purity. rsc.org The presence of unsaturated bonds or specific substitution patterns on the aromatic ring can significantly influence the enzyme's selectivity. mdpi.comrsc.org

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | E Value | Outcome |

| Pseudomonas fluorescens Lipase (Amano AK) | Vinyl Acetate | Tetrahydrofuran (THF) | 30 | High (>200) | Efficient resolution of similar secondary alcohols. mdpi.com |

| Thermomyces lanuginosus Lipase (TLL) | Vinyl Acetate | Buffer/Acetonitrile | 30 | High | Effective for resolving related aryloxy-propanols. mdpi.com |

| Pseudomonas sp. Lipase (PSL) | Vinyl Acetate | Dichloromethane | 0 | Very High (~750) | Demonstrated for primary alcohols with similar frameworks. rsc.org |

This table presents representative data for lipases used in the kinetic resolution of analogous chiral alcohols, demonstrating the potential for resolving this compound.

Double Kinetic Resolution Methodologies

Double Kinetic Resolution (DKR) is an advanced strategy that enables the simultaneous resolution of two different racemic compounds in a single reaction vessel. mdpi.com In the context of synthesizing chiral this compound, this would involve the enantioselective acylation of the racemic alcohol with a racemic chiral acyl donor, catalyzed by a lipase.

The success of this methodology relies on the enzyme's ability to selectively recognize and react with only one enantiomer from each of the two racemic starting materials. For instance, a lipase might preferentially catalyze the reaction between the (R)-alcohol and the (R)-acyl donor. If the enzyme exhibits high selectivity for both substrates, the reaction will predominantly yield a single diastereomeric ester ((R,R)-ester). The unreacted starting materials will be left as the enriched (S)-alcohol and (S)-acyl donor.

This approach is highly efficient as it resolves two compounds at once and can lead to products with very high diastereomeric and enantiomeric purity. mdpi.com Novozym 435 (CAL-B) has been shown to be effective in DKR processes involving chiral amines and chiral carbonates. mdpi.com The principle can be extended to the resolution of alcohols. A hypothetical DKR for this compound could involve its reaction with a racemic chiral ester, like methyl 1-phenylethyl carbonate, in the presence of a suitable lipase. The enzyme's chemo- and enantioselectivity would drive the formation of one major ester product, allowing for the separation of multiple enantiomerically enriched compounds from a single pot.

Asymmetric Catalysis in Carbonyl Additions

Asymmetric catalysis provides a direct route to enantiomerically enriched alcohols by the addition of nucleophiles to prochiral carbonyl compounds, avoiding the 50% theoretical yield limit of kinetic resolutions. The synthesis of this compound via this method would typically start from 2-methylpropiophenone.

One prominent strategy is the asymmetric transfer hydrogenation or asymmetric hydrogenation of the ketone. This involves reducing the ketone using a hydrogen source in the presence of a chiral transition metal catalyst, commonly based on ruthenium, rhodium, or iridium, coordinated to chiral ligands such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamines.

Alternatively, the asymmetric 1,2-addition of an organometallic reagent to an aldehyde can be employed. nih.gov For instance, the addition of a methyl group from an organozinc (e.g., dimethylzinc) or Grignard reagent (e.g., methylmagnesium bromide) to 2-(2-methylphenyl)acetaldehyde can be rendered highly enantioselective. This is achieved by using a stoichiometric chiral ligand or a catalytic amount of a chiral metal complex. Chiral amino alcohols and BINOL derivatives have proven effective as ligands for these transformations, facilitating the formation of propargylic alcohols and other chiral secondary alcohols with high enantioselectivity. nih.govillinois.edu The reaction proceeds through a well-defined transition state where the chiral ligand dictates the facial selectivity of the nucleophilic attack on the carbonyl group. nih.gov

| Carbonyl Substrate | Reagent | Catalyst/Ligand System | Product | Typical ee (%) |

| 2-Methylpropiophenone | H₂ or H-source | Ru/Rh/Ir-Chiral Phosphine/Diamine | (R/S)-2-(2-Methylphenyl)propan-1-ol | >90 |

| 2-(2-Methylphenyl)acetaldehyde | Dimethylzinc | Chiral Amino Alcohol (e.g., DAIB) | (R/S)-2-(2-Methylphenyl)propan-1-ol | >95 |

| 2-Methylpropiophenone | Methylmagnesium bromide | Chiral 1,2-DACH-derived Ligand | (R/S)-2-(2-Methylphenyl)propan-1-ol | up to 95 |

This table summarizes common asymmetric catalytic approaches to chiral alcohols analogous to this compound.

Chiral Auxiliary-Based Asymmetric Synthesis

Chiral auxiliary-based synthesis is a classical and reliable method for controlling stereochemistry. wikipedia.org In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recycled. chemeurope.com

A viable strategy for synthesizing this compound begins with 2-methylphenylacetic acid. This acid can be converted to an amide using a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. chemeurope.com The α-proton of this amide is rendered acidic and can be selectively removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate.

The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile, such as methyl iodide, to attack from the opposite, less hindered face. This diastereoselective alkylation step establishes the new stereocenter with high control. Finally, the chiral auxiliary is cleaved (e.g., by hydrolysis or reduction) to yield the enantiomerically enriched 2-(2-methylphenyl)propanoic acid or directly to the target alcohol, this compound. The diastereomeric excess (de) of the alkylation product is typically high, leading to a final product with high enantiomeric excess.

Synthetic Sequence:

Attachment of Auxiliary: 2-Methylphenylacetic acid is coupled with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one).

Diastereoselective Alkylation: The resulting amide is treated with LDA followed by methyl iodide.

Removal of Auxiliary: The auxiliary is cleaved to yield the chiral product, which is then reduced to the target alcohol.

Multicomponent and Cascade Reactions for this compound Derivatives

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification steps. nih.gov While these reactions are unlikely to produce a simple molecule like this compound as the final product, they are exceptionally useful for synthesizing its more complex derivatives.

In this context, precursors like 2-methylbenzaldehyde or derivatives of this compound itself can serve as key components in MCRs. For example, 2-methylbenzaldehyde can participate in well-known MCRs such as the Ugi, Passerini, or Hantzsch reactions to generate diverse libraries of complex heterocyclic compounds. nih.gov

Similarly, a cascade reaction could be initiated from a derivative of the target alcohol. A cascade process involves a series of intramolecular reactions that are triggered by a single event, leading to a significant increase in molecular complexity. For instance, a suitably functionalized derivative of this compound could undergo a cascade cyclization to form polycyclic structures, a strategy often employed in natural product synthesis. nih.govnih.gov These advanced, one-pot methodologies provide rapid access to novel and structurally diverse derivatives with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Reactions Involving 2 2 Methylphenyl Propan 1 Ol and Its Derivatives

Reaction Kinetics and Thermodynamic Studies of Propanol (B110389) Transformations

The kinetics and thermodynamics of reactions involving propanols are significantly influenced by their structure and the reaction environment. For instance, primary alcohols like 2-methyl-1-propanol (B41256) generally exhibit different reactivity compared to secondary alcohols due to factors like steric hindrance and the stability of potential intermediates. mdpi.com

Thermodynamic properties such as excess molar volume and viscosity deviation in binary mixtures, for example with toluene, provide insights into the intermolecular interactions at play. mdpi.com Studies on the reactions of 1-propanol (B7761284) and 2-propanol with radicals like hydrogen atoms and methyl radicals have been conducted to determine reaction kinetics, which are crucial for understanding combustion and atmospheric chemistry. researchgate.net The rates of these reactions are often determined using theoretical models like variational transition state theory. researchgate.net

Elucidation of Specific Reaction Mechanisms

Radical Intermediates in Oxidative Pathways

Oxidative reactions of alcohols can proceed through various pathways, often involving radical intermediates. For example, the Fenton reagent (a mixture of hydrogen peroxide and ferrous ion) is known to generate powerful oxidants. nih.gov While the hydroxyl radical (•OH) is commonly implicated, studies have shown that other oxidizing species may be involved, and the reaction pathways can be complex. nih.gov The oxidation of aldehydes, which can be formed from the partial oxidation of primary alcohols, can also proceed via radical mechanisms. frontiersin.org The nature of the solvent can play a critical role in these reactions, influencing both reactivity and selectivity by affecting the stability of intermediates and transition states. frontiersin.org In some cases, radical cyclization reactions can occur, leading to the formation of cyclic compounds. researchgate.net

Carbocationic Mechanisms in Polymerization Systems

In the presence of strong acids like sulfuric acid, alcohols can undergo dehydration to form alkenes. quora.com This process typically involves the formation of a carbocation intermediate. For instance, the reaction of 2-methylpropan-1-ol with concentrated sulfuric acid can lead to the formation of isobutylene (B52900) through an E1 mechanism, which proceeds via a tertiary carbocation. quora.com In the context of polymerization, propanol can act as an inhibitor or a modifying agent. nih.gov It can interact with catalysts, such as Ziegler-Natta catalysts, and influence the catalytic activity and the properties of the resulting polymer. nih.gov

Transition State Analysis in Catalyzed Reactions

Understanding the structure and energy of the transition state is key to comprehending catalysis. nih.gov Catalysts function by providing an alternative reaction pathway with a lower activation energy, which is achieved by stabilizing the transition state more than the ground state. nih.gov Computational methods are often employed to model transition states and predict reaction outcomes. In catalyzed reactions, such as the transformation of amino alcohols, the reaction mechanism can be complex, involving steps like hydrogen abstraction, condensation, and hydrogenation. researchgate.net The nature of the catalyst, including its acidity and the type of metal supported, can significantly influence the reaction pathway and product selectivity. researchgate.net

Role of Catalytic Systems and Solvation Effects

The choice of catalyst and solvent is paramount in directing the outcome of chemical reactions. Catalytic systems can range from simple metal salts to complex, self-assembled structures. nih.gov For example, zinc-catalyzed alkylations can exhibit complex behavior due to the formation of different catalytically active species in equilibrium. researchgate.net The efficiency of these systems can be highly dependent on the ligand structure and the reaction conditions. researchgate.net

Solvation effects can be just as critical as the catalyst itself. nih.gov Solvents can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. nih.gov For instance, polar protic solvents can form hydrogen bonds with reactants, which can affect bond energies and the selectivity of reactions like aldehyde oxidation. frontiersin.org The rate of some reactions can be dramatically accelerated by changing the solvent from a polar protic solvent like water to a non-polar aprotic or dipolar aprotic solvent. nih.gov This is often due to the desolvation of the ground state and stabilization of the transition state. nih.gov

Derivatization Strategies and Complex Functional Group Transformations of 2 2 Methylphenyl Propan 1 Ol

Directed Esterification and Etherification Reactions of the Hydroxyl Group

The primary hydroxyl group of 2-(2-Methylphenyl)propan-1-ol is a key site for derivatization through esterification and etherification reactions.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst, to form an ester. youtube.comyoutube.comyoutube.com The reaction is a condensation reaction where a molecule of water is eliminated. youtube.comyoutube.com For instance, reacting this compound with a carboxylic acid like acetic acid would yield 2-(2-methylphenyl)propyl acetate (B1210297). The general scheme for esterification is the reaction of a carboxylic acid and an alcohol to form an ester and water, requiring an acid catalyst. youtube.com

Etherification: Ethers can be synthesized from this compound through several methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another method involves the bimolecular dehydration of the alcohol, which can be promoted by catalysts like sulfuric acid. researchgate.net This reaction can be used to form symmetrical ethers or, if co-reacted with another alcohol like methanol (B129727), can produce asymmetrical ethers such as 1-methoxy-2-(2-methylphenyl)propane. researchgate.net

Below is a table summarizing these reactions:

| Reaction Type | Reactants | Product | Catalyst/Conditions |

| Esterification | This compound, Carboxylic Acid | Ester, Water | Acid Catalyst |

| Etherification | This compound, Alkyl Halide | Ether, Salt | Strong Base |

| Etherification | This compound | Symmetrical Ether, Water | Acid Catalyst (e.g., H₂SO₄) |

Selective Oxidation and Reduction Pathways for Alkyl-Aryl Alcohols

The oxidation and reduction of this compound and its derivatives open up pathways to other important functional groups.

Selective Oxidation: The primary alcohol group of this compound can be selectively oxidized to form an aldehyde, 2-(2-methylphenyl)propanal (B6148197), or further to a carboxylic acid, 2-(2-methylphenyl)propanoic acid, depending on the oxidizing agent and reaction conditions. researchgate.net For the selective oxidation to the aldehyde, milder oxidizing agents are typically employed. For example, supported Co-Mg-O catalysts have been shown to be effective in the selective oxidation of primary alcohols to aldehydes. researchgate.net

Reduction Pathways: While this compound itself is an alcohol, its derivatives can undergo reduction. For instance, if the alcohol is first oxidized to the corresponding aldehyde or ketone, it can then be reduced back to an alcohol. More significantly, ester derivatives of the alcohol can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the parent alcohol. wikipedia.org

The following table outlines these transformations:

| Transformation | Starting Material | Product | Reagents/Conditions |

| Selective Oxidation | This compound | 2-(2-Methylphenyl)propanal | Mild Oxidizing Agent |

| Further Oxidation | 2-(2-Methylphenyl)propanal | 2-(2-Methylphenyl)propanoic Acid | Strong Oxidizing Agent |

| Reduction of Ester | Ester of this compound | This compound | LiAlH₄ |

Regioselective Halogenation and Hydroxymethylation

Regioselective Halogenation: Halogenation of the aromatic ring of this compound can be achieved with high regioselectivity. The use of N-halosuccinimides in fluorinated alcohols allows for the controlled halogenation of arenes under mild conditions. nih.gov The directing effects of the alkyl and hydroxypropyl substituents on the aromatic ring will influence the position of halogenation.

Hydroxymethylation: While direct hydroxymethylation of the aromatic ring can be challenging, related transformations can introduce a hydroxymethyl group. One potential route could involve formylation of the aromatic ring followed by reduction of the resulting aldehyde to a hydroxymethyl group.

Synthesis of Mannich Bases and Other Amine Derivatives

The synthesis of Mannich bases and other amine derivatives from this compound typically involves multi-step sequences.

Mannich Bases: A common method for synthesizing Mannich bases involves the reaction of a compound with an active hydrogen atom, an aldehyde (like formaldehyde), and a primary or secondary amine. google.com While this compound itself is not a direct precursor, it can be converted to a ketone, such as 2-(2-methylphenyl)propan-1-one, which can then undergo a Mannich reaction. Another approach is the amine-exchange reaction where an existing Mannich base is reacted with an arylamine to produce a new Mannich base. tubitak.gov.tr

Other Amine Derivatives: A variety of amine derivatives can be synthesized from this compound. For instance, the alcohol can be converted to an alkyl halide, which can then undergo nucleophilic substitution with an amine. A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds starting from substituted benzyl (B1604629) chloride and isobutyronitrile, which highlights a potential pathway from a related starting material. google.com

Protecting Group Chemistry for the Primary Alcohol Functionality

In multi-step syntheses, it is often necessary to protect the primary alcohol functionality of this compound to prevent it from reacting with certain reagents. organic-chemistry.org

Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, and tetrahydropyranyl (THP) ethers. masterorganicchemistry.comlibretexts.org Silyl ethers are typically installed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole. masterorganicchemistry.com These groups are generally stable to a range of reaction conditions but can be removed with fluoride (B91410) ions or under acidic conditions. masterorganicchemistry.comtcichemicals.com THP ethers are formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst. masterorganicchemistry.com

The choice of protecting group depends on the specific reaction conditions of the subsequent steps in the synthesis. organic-chemistry.org

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid |

| Tetrahydropyranyl (THP) | Dihydropyran, Acid Catalyst | Aqueous Acid |

| Benzyl (Bn) | Benzyl bromide, Base | Hydrogenolysis |

| Methoxymethyl (MOM) | MOM-Cl, Base | Acid |

Advanced Spectroscopic and Chiral Analytical Characterization of 2 2 Methylphenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For 2-(2-Methylphenyl)propan-1-ol, ¹H and ¹³C NMR spectroscopy provide fundamental information about the connectivity and chemical environment of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the methyl protons of the isopropyl group and the tolyl group are observed. The integration of these signals confirms the number of protons in each environment, while the splitting patterns, governed by spin-spin coupling, reveal the neighboring proton arrangements. Similarly, the ¹³C NMR spectrum shows a unique resonance for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule. docbrown.info

To distinguish between the enantiomers of this compound using NMR, chiral solvating agents (CSAs) are employed. unipi.itnih.gov These agents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov This interaction leads to a differentiation in the chemical shifts of corresponding protons or carbons in the two enantiomers, a phenomenon known as enantiomeric discrimination. unipi.it

The mechanism of discrimination relies on the formation of non-covalent bonds, such as hydrogen bonds and π-π stacking interactions, between the CSA and the analyte. The differing spatial arrangements of the two diastereomeric complexes result in one enantiomer experiencing a slightly different magnetic environment compared to the other, leading to separate NMR signals. nih.gov A variety of CSAs have been developed for this purpose, including those derived from natural products like isohexides, which can be functionalized to create effective chiral selectors. unipi.itnih.gov The choice of CSA and solvent is crucial for achieving optimal separation of the NMR signals. arkat-usa.org

Once enantiomeric discrimination is achieved using a suitable chiral solvating agent, NMR spectroscopy can be used to determine the enantiomeric excess (ee) of a sample. The ee is calculated by integrating the well-resolved signals corresponding to each enantiomer. The ratio of the areas of these signals directly corresponds to the ratio of the enantiomers in the mixture. researchgate.net

Determining the absolute configuration (R or S) by NMR is a more complex process. It often involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues. hebmu.edu.cn The alcohol is reacted with the CDA to form two stable diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers, particularly the chemical shift differences (Δδ) of protons or fluorine atoms located near the newly formed stereocenter, allows for the assignment of the absolute configuration based on established empirical models. nih.govrsc.org For example, a consistent pattern in the chemical shift differences between the two diastereomers can be correlated to a specific absolute configuration of the original alcohol. rsc.org

| NMR Method | Application | Principle | Typical Reagents/Conditions |

| ¹H and ¹³C NMR | Structural Elucidation | Provides information on atom connectivity and chemical environment. | Standard NMR solvents (e.g., CDCl₃). |

| Chiral Solvating Agents (CSAs) | Enantiomeric Discrimination | Forms transient diastereomeric complexes, leading to separate NMR signals for each enantiomer. nih.gov | Isomannide/isosorbide derivatives, mandelic acid analogues. unipi.itarkat-usa.org |

| Chiral Derivatizing Agents (CDAs) | Determination of Enantiomeric Excess and Absolute Configuration | Forms stable diastereomeric esters with distinct NMR spectra, allowing for quantification and stereochemical assignment. nih.govrsc.org | Mosher's acid (MTPA), 9-anthrylmethylamine (9-AMA). hebmu.edu.cn |

Chiroptical Spectroscopy: Circular Dichroism (CD) and Exciton Coupled Circular Dichroism (ECCD)

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are powerful for investigating the stereochemistry of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net For a molecule like this compound, the aromatic chromophore (the methylphenyl group) can give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. mdpi.com

Exciton Coupled Circular Dichroism (ECCD) is a particularly sensitive method for determining the absolute configuration of molecules containing two or more chromophores. researchgate.net While this compound itself contains only one primary chromophore, it can be derivatized to introduce a second chromophore. The through-space interaction (exciton coupling) of the transition dipole moments of these two chromophores results in a characteristic bisignate (two-branched) CD signal. columbia.edunih.gov The sign of this couplet is directly related to the relative orientation of the two chromophores, which in turn is dictated by the absolute configuration of the chiral center. columbia.edunih.gov Time-resolved CD (TRCD) can further provide insights into the dynamics of excitonic systems. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

For this compound, a crystalline derivative may be necessary for successful X-ray analysis. The resulting crystal structure would reveal the exact bond lengths, bond angles, and torsional angles, providing a definitive model of its solid-state conformation. Crucially, by employing anomalous dispersion effects, the absolute stereochemistry (R or S configuration) can be determined without ambiguity.

Chromatographic Techniques for Chiral Resolution (e.g., HPLC, GC)

Chromatographic methods are widely used for the separation and analysis of enantiomers. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) employing chiral stationary phases (CSPs) are particularly effective for the resolution of this compound. researchgate.netnih.gov

In chiral HPLC, the stationary phase is modified with a chiral selector, such as derivatized polysaccharides (e.g., cellulose (B213188) or amylose). nih.govwindows.net The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. The choice of mobile phase is also critical for achieving good resolution. sigmaaldrich.comsigmaaldrich.com

Similarly, in chiral GC, the capillary column is coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. wisc.edugcms.cz The differential interaction between the enantiomers and the CSP as they travel through the column results in their separation. The selection of the appropriate chiral column and temperature program is essential for successful enantioseparation. wisc.edu

| Technique | Chiral Selector/Stationary Phase | Typical Mobile/Carrier Phase | Principle of Separation |

| Chiral HPLC | Derivatized polysaccharides (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) nih.govwindows.net | Hexane/alcohol mixtures, polar organic solvents sigmaaldrich.comwindows.net | Differential diastereomeric interactions between enantiomers and the chiral stationary phase. |

| Chiral GC | Derivatized cyclodextrins (e.g., Cyclodex-B, Cyclosil-B) wisc.edu | Inert gas (e.g., Helium, Hydrogen) wisc.edu | Formation of transient, diastereomeric inclusion complexes with different stabilities. sigmaaldrich.com |

Computational Chemistry and Theoretical Studies on 2 2 Methylphenyl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(2-methylphenyl)propan-1-ol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn governs its chemical behavior and spectroscopic properties.

One of the most powerful applications of quantum chemistry is the prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters. DFT calculations can achieve high accuracy in predicting both ¹H and ¹³C chemical shifts, which is invaluable for structure verification and assigning experimental spectra. mdpi.com

The standard computational protocol involves a multi-step process. First, the three-dimensional geometry of this compound is optimized to find its lowest energy conformation. This is often performed using a functional like B3LYP with a dispersion correction (B3LYP-D3) and a basis set such as 6-311G(d,p). mdpi.com To accurately model the molecule's state in a typical NMR experiment, solvent effects are included using a Polarizable Continuum Model (PCM). mdpi.comruc.dk

Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk Different DFT functionals may be chosen for optimal accuracy for different nuclei; for instance, the WP04 functional is often effective for ¹H shifts, while ωB97X-D can provide high accuracy for ¹³C shifts. mdpi.com The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is often high, with Root-Mean-Square Deviations (RMSD) between calculated and experimental values typically between 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C for a range of organic molecules. mdpi.com A hypothetical comparison of predicted versus experimental shifts for this compound is illustrated in the table below.

| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1 (CH₂) | 3.65 | - | 67.8 | - |

| C2 (CH) | 2.95 | - | 41.5 | - |

| C3 (CH₃ on propanol) | 1.25 | - | 18.2 | - |

| C1' (Aromatic) | - | - | 140.1 | - |

| C2' (Aromatic, with CH₃) | - | - | 135.9 | - |

| Ortho-Methyl (CH₃ on ring) | 2.30 | - | 19.5 | - |

The structure of this compound features an ortho-methyl substituent on the phenyl ring. Quantum chemical calculations can quantify the electronic and steric effects of this group. The methyl group is an electron-donating group, which influences the electron density distribution in the aromatic ring and can affect the molecule's reactivity in electrophilic aromatic substitution reactions.

Furthermore, the ortho-positioning of the methyl group creates significant steric hindrance, which restricts the rotation of the propan-1-ol side chain around the C(aryl)-C(alkyl) bond. Computational methods can be used to explore this conformational restriction by calculating the potential energy surface for the rotation around this bond. This involves performing a series of constrained geometry optimizations at different dihedral angles to identify the lowest-energy conformations (rotamers) and the transition states that separate them. The energy difference between the stable conformers and the transition states defines the rotational energy barrier, a key parameter that can be related to the conformational dynamics observed in variable-temperature NMR experiments. Studies on similarly ortho-disubstituted systems have shown that steric interactions can lead to elongated C-C bonds and significant barriers to rotation. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms in this compound by solving Newton's equations of motion, providing a detailed picture of its conformational flexibility and interactions with its environment, such as solvent molecules.

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or chloroform) and simulate their movements over nanoseconds to microseconds. Such simulations allow for a thorough exploration of the molecule's conformational space. The trajectory data can be analyzed to determine the relative populations of different rotamers and the timescales of transitions between them.

MD simulations are particularly useful for understanding intermolecular interactions. For instance, the simulation can reveal the structure and dynamics of hydrogen bonds formed between the hydroxyl group of this compound and surrounding solvent molecules. nih.gov Properties like the Radial Distribution Function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from the hydroxyl group, providing insight into the local solvation structure. nih.gov Such simulations on similar alcohols have provided detailed views of fragmentation, isomerization, and other dynamic processes. rsc.org

Reaction Pathway Modeling and Mechanistic Insights from Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the geometries and energies of all relevant stationary points, including reactants, products, intermediates, and transition states.

For this compound, this approach could be used to study various reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its dehydration to an alkene. Theoretical studies on the reactions of similar alcohols, like propanol (B110389) and 2-amino-2-methyl-1-propanol (B13486) (AMP), have successfully elucidated complex reaction mechanisms, such as H-abstraction by radicals. researchgate.netnih.gov

The process begins by optimizing the geometries of the reactants and products. Next, computational algorithms are used to locate the transition state (the maximum energy point along the minimum energy path) connecting them. The energy difference between the reactants and the transition state gives the activation energy (energy barrier) of the reaction, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, a study on the reaction of AMP with the hydroxyl radical calculated that H-abstraction from the -CH₂- group was the dominant pathway, accounting for over 70% of the reaction. nih.gov Similarly, modeling could determine which hydrogen atom on this compound is most susceptible to abstraction by a radical. This provides fundamental mechanistic insights that are often difficult to obtain through experimental means alone.

Role of 2 2 Methylphenyl Propan 1 Ol As a Key Synthetic Intermediate

Precursor in the Synthesis of Fine Chemicals

2-(2-Methylphenyl)propan-1-ol serves as an important precursor in the synthesis of various fine chemicals. These are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries. For instance, its related compound, 2-methyl-1-phenyl-1-propanol, is a key intermediate in the production of photoinitiators, which are essential components in UV-curable coatings, inks, and adhesives. google.com The structural features of this compound make it a valuable starting material for creating complex molecules with specific desired properties.

The synthesis of these fine chemicals often involves the strategic modification of the functional groups present in this compound. The hydroxyl group can undergo a variety of transformations, such as oxidation to form the corresponding aldehyde or carboxylic acid, or esterification to produce esters with diverse applications. The aromatic ring can also be functionalized through electrophilic substitution reactions, allowing for the introduction of additional substituents that can fine-tune the properties of the final product.

Chiral Building Block in Enantioselective Total Synthesis

In the realm of organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the two enantiomers of a chiral drug can have vastly different biological activities. This compound, in its chiral forms, serves as a valuable building block in enantioselective total synthesis, which is the complete synthesis of a complex, chiral molecule from simpler, achiral starting materials.

The development of methods for the enantioselective synthesis of chiral alcohols has been a significant area of research. mdpi.com Techniques such as dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, have been successfully applied to produce chiral alcohols with high enantiomeric excess. mdpi.com

Intermediate for Phenolic Sesquiterpenes

While direct evidence for the use of this compound in the synthesis of phenolic sesquiterpenes is not extensively documented in the provided search results, its structural motifs are relevant to this class of natural products. Phenolic sesquiterpenes are a diverse group of compounds characterized by a C15 skeleton derived from farnesyl pyrophosphate and a phenolic ring. The synthesis of these complex molecules often relies on the use of chiral building blocks containing aromatic and aliphatic moieties. The structural elements of this compound, particularly the substituted phenyl ring and the propanol (B110389) side chain, could potentially be incorporated into synthetic strategies targeting specific phenolic sesquiterpenes.

Precursor for Substituted Propanamine Derivatives

Substituted propanamine derivatives are a class of compounds with a wide range of biological activities, and many are used as active pharmaceutical ingredients (APIs). A notable example is the synthesis of N-methyl-o-aryloxy-propanamine derivatives, which involves the use of related propanol precursors. google.com The synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds, which are key side chains in drugs like the long-acting β2 agonist BI-167107, highlights the importance of this structural motif. google.com The synthesis of these propanamine derivatives often involves the conversion of the hydroxyl group of the corresponding propanol into an amine functionality. google.com

Role in Pharmaceutical Intermediate Synthesis (e.g., Montelukast Sodium Precursors)

One of the most significant applications of this compound and its derivatives is in the synthesis of pharmaceutical intermediates, particularly for the anti-asthmatic drug Montelukast sodium. nih.govgoogle.comgoogle.com The synthesis of Montelukast involves the coupling of several complex fragments, and a key intermediate is a chiral diol that contains a substituted phenylpropanol moiety. nih.gov

Several synthetic routes to Montelukast sodium utilize precursors that are structurally related to this compound. For example, a formal synthesis of Montelukast sodium involves a key step where a chiral diol precursor is obtained through the asymmetric hydrogenation of a ketone. nih.gov Another synthetic method for a Montelukast intermediate, 2-(2-(3-(2-(7-chloro-2-quinolyl)vinyl)phenyl-3-oxopropyl)phenyl) propanol, highlights the importance of the substituted phenylpropanol structure. google.comgoogle.com

The table below summarizes some of the key intermediates and their roles in the synthesis of Montelukast sodium.

| Intermediate | Role in Synthesis | Reference |

| 2-(2-(3-(2-(7-chloro-2-quinolyl)vinyl)phenyl-3-oxopropyl)phenyl) propanol | Key intermediate in a method for mass production of Montelukast sodium. | google.comgoogle.com |

| Chiral diol precursor | Obtained via asymmetric hydrogenation and a key building block for Montelukast sodium. | nih.gov |

| 2-(2-ortho-(2-haloethyl)-phenylpropyl)tetrahydropyrane ether | Starting material in a condensation reaction to form a Montelukast intermediate. | google.com |

Comparative Academic Studies with Structural Analogs of 2 2 Methylphenyl Propan 1 Ol

The chemical properties and reactivity of 2-(2-methylphenyl)propan-1-ol are often elucidated through comparative studies with its structural analogs. These comparisons, particularly with isomers, provide valuable insights into how structural variations influence the compound's behavior. Key areas of investigation include the impact of the hydroxyl group's position, the substitution pattern on the aromatic ring, and the pathways for creating derivatives.

Future Directions and Emerging Research Avenues for 2 2 Methylphenyl Propan 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is a major driver in the development of new synthetic routes for 2-(2-Methylphenyl)propan-1-ol. Research is increasingly focused on minimizing environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources. A key area of development is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions.

One promising approach involves the enantioselective bioreduction of the corresponding prochiral ketone, 2-methyl-1-(2-methylphenyl)propan-1-one (B3022887). For a structurally similar compound, (R)-2-methyl-1-phenylpropan-1-ol, a green synthesis method has been developed using whole-cell biotransformation with Lactobacillus paracasei BD101. figshare.com This method achieves high yields and excellent enantiomeric excess (>99%), offering a sustainable alternative to traditional chemical reductants. figshare.com The application of such biocatalysts to the synthesis of this compound is a significant area for future research.

Another sustainable strategy is the chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals. rsc.org This method utilizes Horse Liver Alcohol Dehydrogenase (HLADH) for the enantioselective reduction of the aldehyde. rsc.orgmtak.hu The in-situ racemization of the unreacted aldehyde allows for a theoretical yield of 100% for the desired (S)-enantiomer. rsc.org Adapting this chemoenzymatic approach for 2-(2-methylphenyl)propanal (B6148197) could provide a highly efficient and sustainable route to enantiopure this compound.

The table below summarizes potential sustainable synthetic methodologies for this compound.

| Methodology | Biocatalyst/Catalyst | Substrate | Key Advantages |

| Whole-Cell Bioreduction | Lactobacillus species or other microorganisms | 2-methyl-1-(2-methylphenyl)propan-1-one | Green, high enantioselectivity, mild conditions |

| Chemoenzymatic Dynamic Kinetic Resolution | Horse Liver Alcohol Dehydrogenase (HLADH) | 2-(2-methylphenyl)propanal | High theoretical yield, high enantioselectivity |

Exploration of Advanced Catalytic Systems for Enantiocontrol

Achieving high levels of enantioselectivity is paramount in the synthesis of chiral molecules. While biocatalysis offers excellent enantiocontrol, research into advanced chemical catalytic systems continues to be a vibrant area. The focus is on developing catalysts that are not only highly selective but also robust, recyclable, and efficient.

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones. nih.govmdpi.comrsc.org This method typically employs a chiral transition metal complex, such as ruthenium or rhodium, and a hydrogen donor like isopropanol (B130326) or formic acid. mdpi.com The development of novel ligands for these metal catalysts is a key research direction to enhance the enantioselectivity and substrate scope of this reaction for the synthesis of this compound.

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.govtcichemicals.comresearchgate.netnih.gov Chiral small organic molecules are used to catalyze enantioselective transformations. nih.govresearchgate.netnih.gov For the synthesis of this compound, the development of organocatalysts for the asymmetric reduction of the corresponding ketone or the enantioselective addition of a methyl group to 2-methylphenylacetaldehyde are promising avenues. The advantages of organocatalysts include their general stability to air and moisture, lower toxicity compared to many metal catalysts, and their availability from natural sources. nih.govnih.gov

The table below highlights some advanced catalytic systems being explored for enantiocontrol in the synthesis of chiral alcohols.

| Catalytic System | Catalyst Type | Reaction Type | Potential Benefits |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Ketone Reduction | High efficiency, broad substrate scope |

| Organocatalysis | Chiral Amines, Phosphoric Acids, etc. | Ketone Reduction, Aldehyde Alkylation | Metal-free, robust, environmentally benign |

Integration with Flow Chemistry and High-Throughput Synthesis

The transition from batch to continuous manufacturing, facilitated by flow chemistry, offers numerous advantages in terms of safety, efficiency, and scalability. nih.govscielo.brmdpi.commdpi.com For the synthesis of this compound, integrating the aforementioned catalytic systems into a continuous flow setup is a major area of future research. Flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov This can lead to higher yields, improved selectivity, and reduced reaction times.

High-throughput screening (HTS) is a powerful tool for the rapid discovery and optimization of new catalysts and reaction conditions. nih.govacs.orgnih.gov By running a large number of experiments in parallel on a small scale, HTS can accelerate the identification of optimal catalysts and conditions for the enantioselective synthesis of this compound. nih.govacs.org The data generated from HTS can also be used to train machine learning algorithms to predict the performance of new catalysts, further speeding up the discovery process.

The synergy between high-throughput screening for catalyst discovery and flow chemistry for process development and production represents a paradigm shift in chemical manufacturing.

| Technology | Application in this compound Synthesis | Key Advantages |

| Flow Chemistry | Continuous production | Improved safety, efficiency, scalability, process control |

| High-Throughput Synthesis | Rapid screening of catalysts and reaction conditions | Accelerated discovery and optimization of synthetic routes |

Advanced Spectroscopic Probes and Analytical Techniques

The accurate determination of enantiomeric purity is crucial for the quality control of chiral compounds like this compound. While chiral chromatography is the gold standard, advanced spectroscopic techniques are emerging as powerful tools for rapid and high-throughput analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents (CSAs), can be used to differentiate between enantiomers. researchgate.netnih.govsemmelweis.hunih.govbates.edu The formation of diastereomeric complexes between the enantiomers of the alcohol and the chiral solvating agent leads to distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric ratio. nih.govnih.gov Research in this area is focused on the development of new and more effective chiral solvating agents for a wider range of analytes.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) remain essential techniques for the separation and quantification of enantiomers. chromatographyonline.comnih.govafmps.bechromatographytoday.comchromatographyonline.com The development of new chiral stationary phases (CSPs) with improved separation efficiency and broader applicability is an ongoing area of research. nih.govchromatographyonline.com These advancements will enable faster and more accurate analysis of the enantiomeric purity of this compound.

The table below provides an overview of advanced analytical techniques for the characterization of this compound.

| Analytical Technique | Principle | Application |

| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with Chiral Solvating Agents | Determination of enantiomeric ratio |

| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase | Separation and quantification of enantiomers |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylphenyl)propan-1-ol, and how do reaction parameters affect yield?

- Methodology : The compound is synthesized via Grignard reactions (e.g., phenylmagnesium bromide with methyl-substituted propanol precursors) or catalytic arylation using palladium complexes . Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (0–25°C), and catalyst loading (e.g., 5–10% Pd/C). Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Validation : Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm structure and purity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Protocols : Conduct accelerated stability studies at 4°C, 25°C (ambient), and 40°C (stress) over 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track hydroxyl group oxidation using FT-IR .

- Findings : Degradation products include ketone derivatives (e.g., 2-(2-Methylphenyl)propan-1-one), which form under oxidative conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated vs. chlorinated derivatives?

- Analysis : Comparative studies show that fluorinated analogs (e.g., 2-(4-Fluorophenyl)propan-1-ol) exhibit higher metabolic stability but lower receptor affinity than chlorinated versions due to electronegativity and steric effects . Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers, as (S)- and (R)-forms display divergent bioactivities .

- Experimental Design : Pair in vitro enzyme inhibition assays (e.g., cytochrome P450) with molecular docking simulations to elucidate structure-activity relationships .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- Approach : Employ density functional theory (DFT) to model transition states for reactions like hydroxyl group substitution. For example, methylthio-group additions at the ortho position show lower activation energy (ΔG‡ = 28.5 kcal/mol) compared to para substitutions (ΔG‡ = 33.1 kcal/mol) .

- Validation : Cross-validate with experimental kinetic data (e.g., Arrhenius plots) and X-ray crystallography of intermediates .

Q. What advanced techniques characterize stereochemical outcomes in asymmetric syntheses?

- Methods : Use NOESY NMR to confirm spatial arrangements of substituents. For enantiomeric excess (ee) quantification, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in supercritical fluid chromatography (SFC) achieve >99% resolution .

- Case Study : In a palladium-catalyzed asymmetric arylation, (S)-2-(2-Methylphenyl)propan-1-ol was obtained with 92% ee using (R)-BINAP ligands .

Data Contradiction Resolution

Q. Why do conflicting reports exist on the compound’s solubility in polar solvents?

- Root Cause : Impurities (e.g., residual aldehydes from synthesis) alter solubility profiles. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) before testing .

- Standardization : Report solubility using the shake-flask method at 25°C, with UV-Vis quantification (λ = 254 nm) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.